![molecular formula C26H26N4O5 B2444308 methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1251579-50-6](/img/structure/B2444308.png)
methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate and related compounds have been utilized in the synthesis of diverse heterocyclic systems. These systems are crucial for pharmaceutical development, offering a scaffold for the creation of drugs with potential therapeutic applications. Notably, the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other pyrimidinone derivatives showcases the versatility of these compounds in constructing complex molecular architectures essential for drug discovery and development (Selič, Grdadolnik, & Stanovnik, 1997).
Crystal Structure Analysis
The crystal structure of Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate has been determined, providing insights into the molecular configuration and potential intermolecular interactions. Such analyses are fundamental for understanding the reactivity and binding properties of these compounds, which could inform their application in catalysis, material science, and drug design (Moser, Bertolasi, & Vaughan, 2005).
Herbicide Development
Derivatives of the compound have been studied for their herbicidal activity, particularly against Barnyard grass (Echinochloa oryzicola) in paddy rice. The development of novel herbicides is crucial for agriculture, aiming to improve crop yield and combat weed resistance. The structure-activity relationship studies of these compounds help in identifying the most effective structures for herbicidal activity, leading to the commercial development of new herbicide formulations (Tamaru et al., 1997).
Photopolymerization Studies
The compound's derivatives have also been explored for their role in photopolymerization processes. Photopolymerization is a pivotal technique in materials science, used for creating polymers through the absorption of light. This process has applications in coatings, adhesives, and 3D printing technologies. Understanding the behavior of these compounds under UV irradiation can lead to the development of new materials with tailored properties (Guillaneuf et al., 2010).
properties
IUPAC Name |
methyl 4-[[2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-34-14-6-13-29-17-27-23-21(18-7-4-3-5-8-18)15-30(24(23)25(29)32)16-22(31)28-20-11-9-19(10-12-20)26(33)35-2/h3-5,7-12,15,17H,6,13-14,16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXGOHRHVWDGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

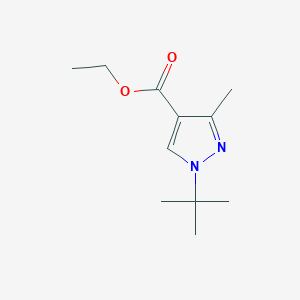
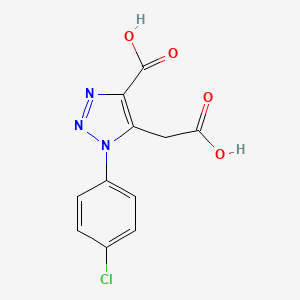

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2444231.png)

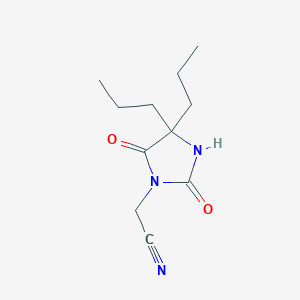
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)
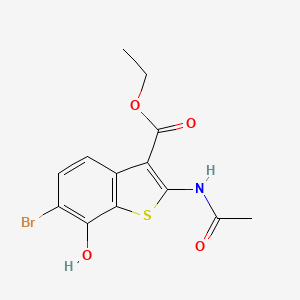
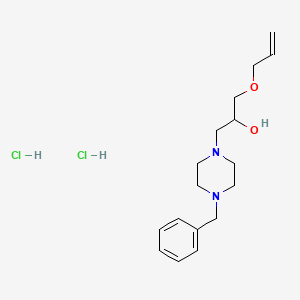
![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2444240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2444242.png)
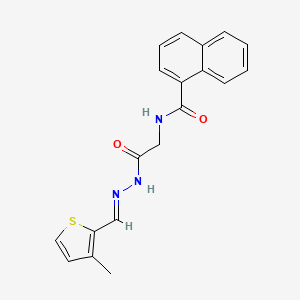
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2444248.png)